CAESIUM TARTRATE
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1114-13-2 |
|---|---|
Molecular Formula |
C4H4Cs2O6 |
Molecular Weight |
413.88 g/mol |
IUPAC Name |
dicesium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.2Cs/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
InChI Key |
BUWITDHHZRPZTN-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cs+].[Cs+] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cs+].[Cs+] |
Origin of Product |
United States |
Synthesis and Crystal Growth Methodologies for Caesium Tartrate
Solution Growth Techniques
Solution growth techniques are widely employed for the crystallization of water-soluble compounds like caesium tartrate. These methods offer good control over crystal size and quality by manipulating parameters such as supersaturation, temperature, and pH.
Slow Evaporation Solution Growth Methodologies
The slow evaporation solution growth technique is a straightforward and effective method for producing single crystals. For the related compound, caesium hydrogen tartrate, single crystals have been successfully grown using this method. derpharmachemica.comtandfonline.com The general procedure involves dissolving the synthesized this compound salt in a suitable solvent, typically deionized water, to create a saturated or near-saturated solution. This solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent nucleation and growth of crystals. dtic.mil
The process typically begins with the preparation of a saturated solution of this compound at a constant temperature. This solution is then filtered to remove any impurities and transferred to a crystallization dish. The vessel is covered, often with a perforated film, to control the rate of evaporation. dtic.mil A slow and controlled evaporation rate is crucial for the growth of large, high-quality crystals with well-defined morphology. dtic.mil
Influence of Solution pH on Crystal Morphology and Quality
The pH of the growth solution is a critical parameter that significantly influences the morphology and quality of the resulting crystals. Research on the growth of caesium hydrogen tartrate has shown that well-defined crystals with good morphology are obtained at a pH value of 4. derpharmachemica.comtandfonline.com While specific studies on this compound are not extensively detailed in the available literature, the principles observed for the hydrogen tartrate analogue and other tartrate crystals suggest that pH plays a pivotal role.
Investigation of Growth Conditions and Parameters
The successful growth of high-quality this compound crystals is dependent on the careful control of several experimental parameters. Beyond pH, these include:
Temperature: The temperature of the growth environment affects solvent evaporation rates and the solubility of the this compound. A stable temperature is essential to maintain a controlled level of supersaturation.
Supersaturation: The driving force for crystallization, supersaturation, must be carefully controlled. Too low a level will result in no growth, while excessively high levels can lead to rapid, uncontrolled nucleation and the formation of many small, imperfect crystals.
Solvent: The choice of solvent is critical. While water is a common solvent, the use of mixed solvents can sometimes be employed to modify the crystal habit. dtic.mil
Purity of Materials: The purity of the starting this compound and the solvent is paramount. Impurities can inhibit growth or be incorporated into the crystal lattice, leading to defects.
Systematic investigation of these parameters is necessary to establish the optimal conditions for the growth of large, high-quality this compound single crystals.
Gel Growth Techniques for Related Tartrate Systems: Methodological Adaptations
For tartrate compounds that are sparingly soluble in water, the gel growth technique offers a viable alternative to slow evaporation. wikipedia.org This method allows for the growth of crystals at ambient temperatures and provides a medium that suppresses rapid nucleation and convection currents, leading to the formation of highly perfect crystals. derpharmachemica.comscholarsresearchlibrary.com The technique has been successfully employed for the growth of various tartrate crystals, including strontium tartrate and calcium tartrate. scholarsresearchlibrary.comwikipedia.orgias.ac.in
The general methodology involves the preparation of a gel, typically a silica (B1680970) gel, which is impregnated with one of the reactants (e.g., a soluble tartrate salt). The other reactant (a caesium salt solution) is then carefully poured over the set gel. The caesium ions diffuse slowly through the gel, reacting with the tartrate ions to form this compound crystals within the gel matrix. scholarsresearchlibrary.comwikipedia.orgias.ac.in
The key parameters that can be adapted and controlled in the gel growth of this compound, based on studies of related systems, include:
Gel Density: The density of the gel affects the diffusion rate of the reactants.
Gel pH: As with solution growth, the pH of the gel is a critical factor influencing crystal formation and morphology. derpharmachemica.comscholarsresearchlibrary.com
Gel Aging: The time the gel is allowed to set before the addition of the supernatant solution can impact the resulting crystal growth. scholarsresearchlibrary.com
Concentration of Reactants: The concentrations of the caesium salt and the tartrate solution will determine the rate of reaction and the location of crystal growth within the gel. scholarsresearchlibrary.com
The successful adaptation of these gel growth methodologies to the this compound system could provide a route to high-quality crystals, particularly if issues with solubility or uncontrolled nucleation are encountered in solution growth methods.
Alternative Synthetic Routes and Their Academic Implications
Beyond modern crystal growth techniques, historical accounts provide insight into alternative synthetic approaches, highlighting the challenges and academic interests of earlier chemical investigations.
Historical Attempts at Carbon Reduction Methods for this compound Precursors
In the 19th century, following the discovery of new elements, a significant challenge was the isolation of these elements in their pure metallic form. One of the methods explored for the production of alkali metals was the carbon reduction of their salts.
Notably, in his efforts to isolate metallic caesium, Carl Theodor Setterberg attempted the carbon reduction of this compound. rsc.org This method had been previously used successfully by Robert Bunsen to isolate rubidium. rsc.org However, Setterberg's attempt to apply the same carbon reduction method to this compound failed. rsc.org This failure underscores the differing reactivity and properties of the alkali metals, with the reduction of caesium compounds proving to be more challenging than that of rubidium. The inability to reduce this compound with carbon prompted Setterberg to turn to electrolysis, which ultimately led to the successful isolation of caesium metal from molten caesium cyanide. rsc.orgrsc.org This historical attempt is academically significant as it illustrates the experimental hurdles in early elemental isolation and contributed to the understanding of the unique chemical nature of caesium.
Exploration of Hydrothermal Synthesis for Novel Phases
Hydrothermal synthesis is a powerful and versatile method for the synthesis and crystallization of inorganic and metal-organic compounds, which are often unattainable under ambient conditions. This technique involves chemical reactions in aqueous or mixed-solvent systems at temperatures above the boiling point of water and at pressures greater than 1 atmosphere. The unique properties of water as a solvent under these conditions—such as its lower viscosity, reduced dielectric constant, and higher ionic product—can significantly influence reaction pathways and crystallization processes, leading to the formation of novel crystalline phases with unique structures and properties.
While specific research focusing exclusively on the hydrothermal synthesis of simple this compound is not extensively documented, the broader field of metal tartrate and caesium compound chemistry provides a strong basis for exploring this method to discover new phases of this compound. Studies on the hydrothermal synthesis of other alkali metal tartrates, as well as various transition metal tartrates, have demonstrated the potential of this technique to produce crystalline materials with diverse and often novel structures. researchgate.netmdpi.comresearchgate.net
The application of hydrothermal conditions to the this compound system could be approached by reacting a caesium source, such as caesium carbonate (Cs₂CO₃) or caesium hydroxide (B78521) (CsOH), with tartaric acid (C₄H₆O₆) in a sealed autoclave. The reaction temperature, duration, pH of the precursor solution, and the molar ratios of the reactants would be critical parameters to control the resulting crystal structure.
Research on other metal tartrates under hydrothermal conditions has revealed the formation of various crystalline modifications. For instance, hydrothermal reactions of magnesium tartrate have yielded nine different crystalline phases, including hydrated and anhydrous forms with varying dimensionality, by systematically changing the reaction temperature. researchgate.net Similarly, solvothermal synthesis of lithium tartrate has produced five novel anhydrous inorganic-organic frameworks, some of which are polymorphs. researchgate.net In the case of zinc tartrate, mild hydrothermal conditions were sufficient to produce anhydrous phases, which are not the kinetic products typically obtained from room-temperature synthesis. mdpi.com These examples underscore the potential for hydrothermal synthesis to navigate the complex energy landscape of crystallization and access thermodynamically stable, anhydrous, or novel hydrated phases of this compound that are not formed under standard conditions.
Furthermore, the hydrothermal synthesis of other caesium-containing compounds has successfully yielded novel materials. For example, new caesium cerium(IV) iodate (B108269) mdpi.com and caesium-metal borate (B1201080) researchgate.net compounds with unique crystal structures have been prepared using this method. The synthesis of cesium tungsten bronze (CsₓWO₃) powders via a hydrothermal route using caesium carbonate has also been reported. jmst.org These findings demonstrate the suitability of hydrothermal methods for incorporating the large caesium cation into various inorganic frameworks.
Based on these precedents, the exploration of hydrothermal synthesis for this compound could lead to several novel outcomes:
New Polymorphs: The manipulation of temperature and pressure could lead to the crystallization of different polymorphs of this compound or caesium hydrogen tartrate, each with a unique crystal lattice and physical properties.
Anhydrous Phases: Hydrothermal conditions often favor the formation of dense, anhydrous phases by removing coordinated water molecules from the crystal structure. mdpi.com
Novel Hydrated Phases: Conversely, by controlling the cooling process and solvent composition, it may be possible to trap water molecules in new configurations within the crystal lattice, leading to novel hydrated phases.
Complex Tartrate Frameworks: By introducing other metal ions, hydrothermal synthesis could facilitate the formation of novel heterometallic this compound frameworks with complex topologies and potential applications in areas such as catalysis or materials science.
The expected products from such exploratory synthesis would be characterized by single-crystal and powder X-ray diffraction to determine their crystal structures. The table below lists the crystallographic data for a known phase of caesium hydrogen tartrate, which would serve as a baseline for identifying any new phases obtained through hydrothermal synthesis.
Table 1: Crystallographic Data for Caesium Hydrogen Tartrate
| Parameter | Value |
| Chemical Formula | C₄H₅CsO₆ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
Data sourced from existing literature on conventionally synthesized caesium hydrogen tartrate.
Advanced Structural Characterization of Caesium Tartrate Crystalline Phases
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, revealing precise bond lengths, angles, and intermolecular interactions.
Determination of Crystal System and Space Group Symmetry
Initial analysis of the diffraction data for caesium hydrogen tartrate reveals its crystallization in the orthorhombic system. tandfonline.com This crystal system is characterized by three mutually perpendicular axes of unequal length. Further refinement identifies the specific space group as P2₁2₁2₁, a non-centrosymmetric group. tandfonline.comresearchgate.net This space group is common for chiral molecules crystallizing in an orthorhombic system and indicates the presence of three intersecting twofold screw axes. ucdavis.edu The series of isostructural metal hydrogen (+)-tartrates, including those with potassium, rubidium, and ammonium (B1175870), also crystallize in the P2₁2₁2₁ space group. arxiv.org
Refinement of Lattice Parameters and Unit Cell Dimensions
Precise refinement of the single-crystal X-ray diffraction data provides the specific dimensions of the unit cell. For caesium hydrogen tartrate, the lattice parameters have been determined as follows:
| Parameter | Value |
| a | 8.0855 Å |
| b | 11.6698 Å |
| c | 7.6289 Å |
| Volume (V) | 719.833 ų |
Table 1: Refined lattice parameters for Caesium Hydrogen Tartrate. Data sourced from reference tandfonline.com.
These parameters define the fundamental repeating unit of the crystal structure and are crucial for subsequent detailed structural analysis. tandfonline.com
Investigation of Anomalous Dispersion Effects of Caesium in X-ray Diffraction
The heavy caesium atom provides a significant anomalous dispersion effect, which is a powerful tool in X-ray crystallography. nih.govuni-regensburg.de Anomalous dispersion occurs when the energy of the incident X-rays is near an absorption edge of an atom, causing a phase shift in the scattered X-rays. iaea.org This effect is particularly useful for determining the absolute configuration of chiral molecules, such as the (+)-tartrate enantiomer. arxiv.org By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), whose intensities are no longer equal in the presence of anomalous scattering, the absolute stereochemistry of the molecule can be unambiguously established. Studies on caesium hydrogen tartrate have utilized this effect to confirm the absolute configuration of the tartrate molecule. nih.govacs.org
Powder X-ray Diffraction Techniques
While single-crystal XRD provides the most detailed structural information, powder X-ray diffraction (PXRD) is a versatile and rapid technique for material characterization.
Phase Identification and Purity Assessment
Powder X-ray diffraction is a primary method for confirming the identity and assessing the purity of a synthesized crystalline material. tandfonline.comx-mol.net The powdered sample, containing a vast number of randomly oriented crystallites, is exposed to a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). The positions and relative intensities of these peaks can be compared to a standard reference pattern from databases to confirm the presence of caesium tartrate. frontiersin.org The absence of peaks corresponding to starting materials or other crystalline impurities confirms the phase purity of the sample. researchgate.net For caesium hydrogen tartrate, PXRD studies have been used to confirm the cell parameters obtained from single-crystal analysis. tandfonline.com
Confirmation of Crystallinity and Polycrystalline Characteristics
The crystalline nature of caesium hydrogen tartrate has been unequivocally confirmed through powder X-ray diffraction (XRD) studies. These analyses have established that the compound crystallizes in the orthorhombic system, belonging to the non-centrosymmetric space group P2₁2₁2₁. tandfonline.comresearchgate.net The precise lattice parameters have been determined from these diffraction studies, providing a fundamental fingerprint of its crystal structure. tandfonline.com While well-defined single crystals can be grown, the formation of polycrystalline aggregates has also been observed in related metal tartrates, particularly when grown in gel media. researchgate.net Polycrystalline materials consist of many smaller, randomly oriented crystallites, in contrast to a monocrystalline solid which is a continuous, unbroken crystal lattice. ases.org
Table 1: Crystallographic Data for Caesium Hydrogen Tartrate
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | tandfonline.com |
| Space Group | P2₁2₁2₁ | tandfonline.com |
| a | 8.0855 Å | tandfonline.com |
| b | 11.6698 Å | tandfonline.com |
| c | 7.6289 Å | tandfonline.com |
Intermolecular Interactions and Crystal Packing Studies
The stability and three-dimensional architecture of the this compound crystal are dictated by a sophisticated network of intermolecular forces. Modern computational methods provide deep insights into these interactions.
Hydrogen bonds are a dominant force in the crystal structure of caesium hydrogen tartrate and its isostructural analogues. The structure consists of a three-dimensional network where tartrate anions are interconnected by hydrogen bonds, creating distinct layers. ajevonline.org These layers of hydrogen-bonded tartrate anions are separated by layers of the caesium cations. ajevonline.org A systematic analysis of alkali metal hydrogen tartrates reveals that the anion-anion interactions are characterized by several standard hydrogen-bonding motifs. rsc.org The most prevalent is a C₇ chain motif, which is formed by a hydrogen bond between the carboxylic acid proton of one hydrogen tartrate ion and a carboxylate oxygen of a neighboring ion (O–H···O=C). rsc.org The hydroxyl groups of the tartrate also participate significantly in the hydrogen-bonding framework. rsc.org In the isostructural ammonium hydrogen d-tartrate, all hydrogen atoms of the ammonium cation are involved in hydrogen bonding to oxygen atoms of the tartrate, further solidifying the three-dimensional network. iucr.org
In the context of caesium hydrogen tartrate, π-π stacking interactions are not a significant feature. This type of non-covalent interaction is characteristic of aromatic systems, where the overlapping of π-orbitals between parallel aromatic rings contributes to crystal stability. rsc.org The tartrate anion (C₄H₄O₆²⁻) is aliphatic and lacks aromatic rings, precluding the possibility of significant π-π stacking.
The primary non-covalent interactions governing the crystal packing of this compound are the strong ionic bonds between the caesium (Cs⁺) cations and the oxygen atoms of the tartrate anions, alongside the extensive network of hydrogen bonds discussed previously. The caesium ion is coordinated by multiple oxygen atoms from neighboring tartrate units, creating a stable coordination polymer. iucr.orgresearchgate.net These electrostatic and hydrogen-bonding interactions are the definitive forces that determine the compound's solid-state architecture.
Crystallographic Studies of Related Tartrates: Comparative Structural Analysis
Examining the crystal structures of related compounds provides valuable context and highlights systematic trends in crystal packing and ionic coordination.
A significant finding in the crystallography of tartrates is the existence of an isostructural series for the metal hydrogen (+)-tartrates with the general formula [MH(C₄H₄O₆)], where the cation M can be Potassium (K), Rubidium (Rb), Caesium (Cs), or Ammonium (NH₄). arxiv.orgresearchgate.net All members of this series crystallize in the same orthorhombic space group, P2₁2₁2₁, and feature a similar three-dimensional arrangement of ions. iucr.orgresearchgate.net
Table 2: Comparative Lattice Parameters of Isostructural Hydrogen Tartrates (Space Group P2₁2₁2₁)
| Compound | a (Å) | b (Å) | c (Å) | Volume (ų) | Reference |
|---|---|---|---|---|---|
| Caesium Hydrogen Tartrate | 8.0855 | 11.6698 | 7.6289 | 719.83 | tandfonline.com |
| Rubidium Hydrogen Tartrate | 7.9233 | 10.9883 | 7.6527 | 666.3 | iucr.org |
| Ammonium Hydrogen Tartrate | 7.653 | 11.072 | 7.849 | 665.1 | iucr.org |
While Potassium Hydrogen Tartrate is known to be isostructural arxiv.orgresearchgate.net, its specific lattice parameters were not available in the provided search results.
Structural Distinctions from Divalent Metal Tartrates
The crystal structure of this compound, specifically caesium hydrogen tartrate, exhibits notable differences when compared to the tartrates of divalent metals such as calcium, strontium, and barium. These distinctions arise primarily from the differences in ionic radius, charge, and coordination preferences of the univalent caesium cation versus the divalent cations.
A key series of univalent metal hydrogen (+)-tartrates with the general formula [MH(C4H4O6)], where M can be Potassium (K), Rubidium (Rb), Caesium (Cs), or Ammonium (NH4), are known to be isostructural. arxiv.org These compounds crystallize in the orthorhombic space group P212121. arxiv.orgresearchgate.net The structure of caesium hydrogen tartrate is very similar to that of rubidium hydrogen tartrate, with the main difference being the cation-oxygen bond distances. iucr.org In this structure, the hydrogen tartrate ion acts as a bridging ligand, creating a three-dimensional coordination polymer. arxiv.org
In contrast, divalent metal tartrates often incorporate water molecules into their crystal structures, leading to hydrated forms with different crystal symmetries. For instance, calcium tartrate tetrahydrate (CaC4H4O6·4H2O) crystallizes in the orthorhombic space group P212121. iucr.orgresearchgate.netias.ac.in Another form, calcium tartrate hexahydrate (CaC4H4O6·6H2O), has been identified with the space group P21212. iucr.org Strontium tartrate has been reported in both monoclinic and orthorhombic systems. Strontium tartrate trihydrate (SrC4H4O6·3H2O) adopts a monoclinic structure with the space group P21 iucr.orgprimescholars.com, while strontium tartrate tetrahydrate is described as orthorhombic with the space group P212121. ias.ac.in
Barium L-tartrate, however, can crystallize in an anhydrous form, BaC4H4O6, which belongs to the orthorhombic space group P212121. researchgate.netccsenet.orgiucr.org In this structure, the barium ion has a nine-fold coordination with oxygen atoms from the tartrate groups, forming a three-dimensional network without the inclusion of water molecules. iucr.org This is a significant point of contrast with caesium hydrogen tartrate, where the caesium ion is eight-coordinated, and with other divalent tartrates that readily form hydrates. arxiv.orgiucr.org The tartrate ion itself acts as a chelating agent towards both strontium and calcium. iucr.org
The structural variations are summarized in the table below, highlighting the differences in crystal system, space group, and hydration state between caesium hydrogen tartrate and representative divalent metal tartrates.
| Compound | Formula | Crystal System | Space Group | Coordination Number of Cation | Reference |
|---|---|---|---|---|---|
| Caesium Hydrogen Tartrate | CsH(C4H4O6) | Orthorhombic | P212121 | 8 | arxiv.orgresearchgate.net |
| Calcium Tartrate Tetrahydrate | Ca(C4H4O6)·4H2O | Orthorhombic | P212121 | 8 | iucr.orgresearchgate.net |
| Strontium Tartrate Trihydrate | Sr(C4H4O6)·3H2O | Monoclinic | P21 | 8 | iucr.org |
| Barium L-Tartrate | Ba(C4H4O6) | Orthorhombic | P212121 | 9 | ccsenet.orgiucr.org |
Spectroscopic and Spectrometric Investigations of Caesium Tartrate
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful analytical tool for probing the molecular vibrations of a compound. For caesium tartrate, both FT-IR and FT-Raman spectroscopy have been employed to identify its functional groups and understand its vibrational characteristics. These techniques provide complementary information, as the selection rules for IR absorption and Raman scattering are different.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is instrumental in identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The FT-IR spectrum of this compound, and more specifically caesium hydrogen tartrate, has been analyzed to confirm the presence of key functional groups. nih.govresearchgate.net
The analysis of metal tartrates reveals characteristic absorption bands. A broad absorption band is typically observed in the region of 3650-3250 cm⁻¹, which is indicative of the O-H stretching vibrations of hydroxyl groups and any water of hydration present in the crystal lattice. upi.edu The presence of the carboxylate group (COO⁻), a defining feature of the tartrate anion, is confirmed by strong asymmetric and symmetric stretching vibrations. The asymmetric stretching of the C=O in the carboxylate group usually appears in the 1680-1500 cm⁻¹ region. fishersci.at A strong peak around 1587 cm⁻¹ can be attributed to the C=O stretching of the carbonyl group. fishersci.fi The symmetric C=O stretching is typically observed at a lower frequency, around 1385 cm⁻¹. fishersci.fi
Other significant vibrations include the C-H stretching, which appears around 2987 cm⁻¹. fishersci.fi The C-O stretching vibrations are generally found in the 1260–1000 cm⁻¹ range. uobabylon.edu.iq Additionally, peaks corresponding to O-H deformation and C-C stretching are also present, further confirming the tartrate structure. The interaction between the caesium ion and the tartrate anion can be observed through metal-oxygen bonding vibrations, which typically appear in the lower frequency region of the spectrum (below 700 cm⁻¹). fishersci.fi
Table 1: Characteristic FT-IR Peaks for this compound and Related Compounds
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
| 3650-3250 | O-H stretching (hydroxyl groups, water of hydration) | upi.edu |
| ~2987 | C-H stretching | fishersci.fi |
| 1680-1500 | C=O asymmetric stretching (carboxylate) | fishersci.at |
| ~1587 | C=O stretching (carbonyl) | fishersci.fi |
| ~1385 | C=O symmetric stretching (carboxylate) | fishersci.fi |
| 1260-1000 | C-O stretching | uobabylon.edu.iq |
| < 700 | Metal-Oxygen (Cs-O) bonding | fishersci.fi |
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes
FT-Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes that involve a change in the polarizability of the molecule. This technique is particularly useful for observing symmetric vibrations and skeletal modes which may be weak or absent in the IR spectrum. Studies on caesium hydrogen tartrate have utilized FT-Raman to confirm the presence of functional groups. chemicalbook.com
In the Raman spectra of tartrate compounds, the symmetric stretching mode of the phosphate (B84403) group, if present as an impurity or in a complex, would show a very strong band around 960 cm⁻¹. chemicalbook.com For the tartrate molecule itself, key Raman-active modes include the C-C stretching vibrations of the carbon skeleton, as well as various deformation modes. The symmetric vibrations of the carboxylate groups are also prominent in the Raman spectrum. The out-of-plane bending vibration of the C-H bond has been observed around 844 cm⁻¹ in the FT-Raman spectrum of related tartrate compounds. researchgate.net
Correlative Analysis of FT-IR and FT-Raman Spectra with Theoretical Predictions
A comprehensive understanding of the vibrational properties of this compound is achieved by a correlative analysis of its experimental FT-IR and FT-Raman spectra with theoretical predictions from quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.netnih.gov This approach allows for a more precise assignment of the observed vibrational bands to specific atomic motions within the molecule.
Theoretical calculations can predict the vibrational frequencies and intensities for both IR and Raman spectra. By comparing these calculated spectra with the experimental data, a detailed assignment of each vibrational mode can be made. This correlation helps to resolve ambiguities in band assignments that may arise from overlapping peaks or complex vibrational couplings in the experimental spectra. For instance, theoretical studies on similar tartrate systems have been used to analyze the molecular electrostatic potential, which provides insights into the regions of the molecule susceptible to electrophilic and nucleophilic attack and helps in understanding the intermolecular interactions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are particularly valuable for organic and organometallic compounds.
Proton NMR (¹H NMR) for Molecular Structure Confirmation
¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule, as well as their chemical environment. For the tartrate anion in this compound, the ¹H NMR spectrum is expected to be relatively simple. In tartaric acid, the two methine protons (-CH(OH)-) are chemically equivalent and give rise to a single signal. chemicalbook.comhmdb.cahmdb.ca In an aqueous solution (D₂O), the chemical shift for these protons in tartaric acid is observed around 4.34 ppm. mdpi.com The protons of the hydroxyl and carboxylic acid groups are typically exchanged with the deuterium (B1214612) in the solvent and may not be observed or may appear as a broad signal. The presence of the caesium counterion is not expected to significantly alter the chemical shift of the methine protons compared to other tartrate salts in solution.
Table 2: Predicted ¹H NMR Data for the Tartrate Anion in this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference for Tartaric Acid |
| -CH(OH)- | ~4.34 | Singlet | mdpi.com |
| -OH, -COOH | Variable (exchange with solvent) | Broad/Absent | - |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For the tartrate anion, two distinct carbon signals are expected in the ¹³C NMR spectrum. In tartaric acid, the signal for the two equivalent methine carbons (-CH(OH)-) appears around 75.0 ppm. mdpi.com The signal for the two equivalent carboxylate carbons (-COO⁻) is observed further downfield, at approximately 178.0 ppm. mdpi.com The deprotonation of the carboxylic acid groups to form the tartrate anion, and the presence of the caesium counterion, would likely cause a slight downfield shift of the carboxylate carbon signal due to changes in the electron density.
Table 3: Predicted ¹³C NMR Data for the Tartrate Anion in this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Reference for Tartaric Acid |
| -CH(OH)- | ~75.0 | mdpi.com |
| -COO⁻ | ~178.0 | mdpi.com |
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is a crucial analytical technique used to investigate the optical properties of materials like this compound. This method measures the absorption, transmittance, and reflectance of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum, typically ranging from 175 to 3300 nm. eag.com By analyzing the interaction of light with the material, key optical parameters can be determined, providing insights into its electronic structure and suitability for various optical applications. eag.comtandfonline.com
Characterization of Optical Absorption Properties
The optical absorption properties of this compound crystals are evaluated using UV-Vis-NIR spectroscopy to determine their transparency window, which is the range of wavelengths where the material has low absorption and high transmission. tandfonline.comresearchgate.net This characterization is fundamental for assessing the suitability of the crystal for nonlinear optical (NLO) applications and other optical devices. tandfonline.com The absorption spectrum reveals the electronic transitions occurring within the material. When a photon is absorbed, an electron is promoted from a lower energy state, such as the highest occupied molecular orbital (HOMO), to a higher energy state, like the lowest unoccupied molecular orbital (LUMO). iitb.ac.in
In organometallic crystals like caesium hydrogen tartrate, the presence of delocalized π-electrons contributes to their optical properties. researchgate.net Studies on related tartrate compounds show that they can have sufficient transmission in the entire visible and near-IR region, a desirable characteristic for optical materials. scholarsresearchlibrary.com The absorption coefficient is typically high at lower wavelengths and decreases as the wavelength increases, leading to a wide transparency range. scholarsresearchlibrary.com For caesium hydrogen oxalate (B1200264) dihydrate (CHOD), another caesium-based organic crystal, studies have shown an excellent optical transmission window throughout the visible region. researchgate.net
Determination of Optical Cut-off Wavelength
The optical cut-off wavelength is a critical parameter derived from the UV-Vis absorption spectrum. It represents the wavelength below which the material starts to strongly absorb light, effectively becoming opaque. A lower cut-off wavelength indicates a wider transparency range in the ultraviolet region, which is advantageous for applications requiring UV light transmission.
For caesium hydrogen tartrate, optical studies have determined the lower cut-off wavelength to be 366 nm. researchgate.net In another study focusing on an organometallic caesium hydrogen tartrate single crystal, the optical absorption edge was reported. tandfonline.comresearchgate.net Similarly, research on related materials like caesium hydrogen oxalate dihydrate found an optical absorption edge at 241 nm. researchgate.net
Table 1: Optical Cut-off Wavelength for Caesium Compounds
| Compound | Cut-off Wavelength (nm) | Source(s) |
|---|---|---|
| Caesium Hydrogen Tartrate | 366 | researchgate.net |
Calculation of Optical Band Gap Energy
The optical band gap energy (E_g) is the minimum energy required to excite an electron from the valence band to the conduction band. It is a fundamental property that dictates the electronic and optical characteristics of a material. The band gap energy is calculated from the absorption spectrum using the Tauc relation:
(αhν)^n = A(hν - E_g)
where:
α is the absorption coefficient
hν is the photon energy
A is a constant
n is an index that depends on the nature of the electronic transition (n=2 for a direct band gap material)
By plotting (αhν)² against the photon energy (hν) and extrapolating the linear portion of the curve to the energy axis, the value of the optical band gap can be determined. researchgate.netresearchgate.net
Different studies on caesium hydrogen tartrate have reported varying values for the optical band gap. One investigation determined the band gap to be 3.03 eV, as calculated from a Tauc's plot. researchgate.net Another study on an organometallic caesium hydrogen tartrate single crystal reported a significantly larger optical band gap of 5.98 eV. researchgate.netiaea.org This wide band gap is a characteristic feature of many tartrate crystals. scholarsresearchlibrary.com
Table 2: Optical Band Gap Energy for Caesium Hydrogen Tartrate
| Reported Band Gap (eV) | Method | Source(s) |
|---|---|---|
| 3.03 | Tauc's Plot | researchgate.net |
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a non-destructive technique that provides information about the electronic properties and defect structures within a material. It involves exciting the material with photons of a specific energy, causing electrons to move to higher energy states. As these electrons relax and return to their ground state, they emit light (luminescence), and the spectrum of this emitted light is analyzed.
Analysis of Emission Spectra and Photoluminescent Behavior
The analysis of the emission spectrum of this compound reveals information about its luminescent properties. The spectrum shows the intensity of emitted light as a function of wavelength. For an organometallic caesium hydrogen tartrate crystal, photoluminescence studies have been recorded to analyze its light-emitting capabilities, with results indicating a capacity for blue light emission. researchgate.netresearchgate.net
Computational and Theoretical Modeling of Caesium Tartrate
Theoretical Prediction of Physical Properties
Theoretical predictions of the physical properties of caesium tartrate rely on sophisticated computational models to simulate its behavior at the atomic and molecular levels. These predictions are vital for assessing its potential in various technological applications, particularly in optics and electronics.
The estimation of nonlinear optical (NLO) parameters is fundamental to identifying materials for applications in photonics and laser technology. These parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), are typically calculated using quantum chemical methods like DFT.
Computational studies on various organic and semi-organic compounds demonstrate the methodology for these calculations. researchgate.netresearchgate.net For instance, the finite-field approach implemented in quantum chemistry software is a common technique to determine these properties. nih.gov The calculated values are often compared to standard NLO materials like urea (B33335) to assess their potential. mdpi.com
Although general methodologies are well-established, specific theoretical calculations for the dipole moment, polarizability, and hyperpolarizability of this compound have not been reported in the available scientific literature. The NLO properties of tartrate-containing crystals are of interest due to the potential for acentric crystalline structures, which are a prerequisite for second-harmonic generation. ias.ac.in However, a quantitative prediction for this compound is yet to be performed.
The following table outlines the typical NLO parameters calculated for molecular systems, though specific values for this compound are not available.
| Parameter | Symbol | Description |
| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. |
| Polarizability | α | The tendency of the molecular electron cloud to be distorted by an external electric field. |
| First-Order Hyperpolarizability | β | A measure of the nonlinear response of the molecule to an external electric field, related to second-harmonic generation. |
Ab initio (first-principles) calculations, which are based on quantum mechanics without the use of experimental data, are powerful tools for predicting the electronic and mechanical properties of materials. nih.gov These studies can determine characteristics such as band structure, density of states, and elastic constants.
For caesium-containing compounds, such as caesium halides and perovskites, ab initio studies based on DFT have been conducted to investigate their structural, electronic, and mechanical stability. researchgate.netaps.orgrsc.org For instance, calculations of the bulk lattice constant, bulk modulus, and elastic constants for CsI have shown good agreement with experimental values. aps.org Similarly, the electronic band structure and density of states have been calculated for various caesium compounds, providing insight into their conductivity and optical properties. aps.orgrsc.org
Despite the application of these methods to other caesium-based materials, specific ab initio studies focused on the electronic and mechanical properties of this compound are not found in the current body of scientific literature. Such a study would be necessary to elucidate its electronic band gap, mechanical strength, and stability, which are critical for evaluating its practical utility.
A summary of properties typically determined through ab initio studies is presented in the table below.
| Property Category | Specific Parameters |
| Electronic Properties | Band Structure, Band Gap, Density of States (DOS) |
| Mechanical Properties | Elastic Constants (Cij), Bulk Modulus (B), Shear Modulus (G), Young's Modulus (E), Poisson's Ratio (ν) |
Thermal Decomposition and Stability Studies of Caesium Tartrate
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques used to study the thermal stability and phase transitions of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material, revealing endothermic and exothermic processes.
Determination of Thermal Stability Range
Thermogravimetric analysis of caesium hydrogen tartrate indicates that the material is thermally stable up to 168 °C, with no significant mass loss observed below this temperature. researchgate.net This stability suggests that the crystalline structure of the compound is well-maintained up to this point. researchgate.net Studies on similar tartrate compounds, such as calcium tartrate, show that their thermal stability and decomposition temperatures can be influenced by factors like the heating rate and the surrounding atmosphere. researchgate.netresearchgate.net For instance, the final decomposition of Co-doped calcium tartrate occurs between 650–730 °C, depending on whether the environment is inert or air. acs.org
Characterization of Decomposition Stages and Endothermic/Exothermic Events
The DTA curve for caesium hydrogen tartrate reveals multiple thermal events upon heating. researchgate.net The decomposition process is characterized by two main endothermic peaks. The first endothermic peak appears at 189 °C, signaling the initial decomposition of the compound. A second, more significant endothermic peak is observed at 317 °C, indicating a further stage of decomposition. researchgate.net
In comparison, the thermal analysis of other tartrate compounds, like calcium tartrate, also shows a multi-stage decomposition process involving both endothermic and exothermic events. researchgate.netresearchgate.net For example, the DTA curve for pure calcium tartrate crystals shows three endothermic peaks and one exothermic peak. researchgate.net The initial endothermic peaks are typically associated with dehydration, followed by the decomposition of the anhydrous tartrate into intermediates like oxalates, and finally, the decomposition of these intermediates at higher temperatures, which can be an exothermic process. researchgate.net The decomposition of bismuth (III) tartrate also shows successive exothermic effects associated with the release of H₂O and CO₂. urfu.ru
Interactive Table: Thermal Events in Caesium Hydrogen Tartrate Decomposition
| Thermal Event | Temperature (°C) | Type of Event |
| 1 | 189 | Endothermic |
| 2 | 317 | Endothermic |
Data derived from research on the thermal properties of caesium hydrogen tartrate. researchgate.net
Quantification of Mass Loss during Decomposition
While specific quantitative mass loss data for each decomposition stage of caesium tartrate is not detailed in the provided search results, the general principles of TGA allow for such quantification. mdpi.com TGA curves provide precise measurements of mass loss at each decomposition step. For other tartrate compounds, such as calcium tartrate, studies have shown distinct mass loss percentages corresponding to dehydration and subsequent decomposition stages, which align with theoretical calculations based on the compound's stoichiometry. researchgate.netyok.gov.tr
Evolved Gas Analysis (EGA) Coupled with Spectroscopy
Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products released from a material as it is heated. When coupled with a spectroscopic method like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), it provides detailed insights into the decomposition mechanism. mst.or.jp
Identification of Gaseous Decomposition Products (e.g., CO, CO₂, H₂O)
During the thermal decomposition of tartrate compounds, several gaseous products are typically evolved. Studies on various tartrates, including those of other metals and related organic acids, suggest that the primary gaseous products from the decomposition of the tartrate anion are carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O). urfu.ruosti.gov For instance, the thermal decomposition of L- and D-tartaric acid is reported to evolve 3H₂O and 3CO gases. researchgate.net In the decomposition of other organic salts, such as those involving dinitroimidazole, the major gaseous products identified include CO₂, H₂O, and CO, among others. osti.gov The decomposition of metoprolol (B1676517) tartrate, when analyzed by a coupled TG-FTIR system, confirmed the presence of carbon monoxide, carbon dioxide, and water in the first stage of mass loss, which was attributed to the degradation of tartaric acid. mdpi.com
Understanding Decomposition Mechanisms via Evolved Gas Profiles
The profile of evolved gases as a function of temperature provides valuable information about the sequence of chemical reactions occurring during decomposition. researchgate.net For tartrate compounds, the initial release of water vapor at lower temperatures corresponds to the dehydration of the hydrated salt. At higher temperatures, the simultaneous or sequential evolution of CO and CO₂ indicates the breakdown of the tartrate organic moiety. The relative amounts and evolution temperatures of these gases can help to deduce the formation of intermediate solid species, such as carbonates or oxalates, before their final decomposition to the metal oxide or carbonate. urfu.ru The analysis of evolved gases from the decomposition of other compounds has shown that different decomposition stages can be identified by the distinct temperature ranges in which specific volatile products are released. researchgate.net
Kinetics of Thermal Decomposition
The study of the kinetics of thermal decomposition of this compound involves analyzing the rate at which the compound breaks down under the influence of heat. This is typically investigated using thermogravimetric analysis (TGA), where the mass of a sample is monitored as a function of temperature.
Determination of Kinetic Parameters (e.g., Activation Energy, Pre-exponential Factor)
Kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) are crucial for describing the decomposition reaction. These are often determined from TGA data collected at multiple heating rates using model-free isoconversional methods like the Ozawa-Flynn-Wall (OFW) and Kissinger methods. researchgate.netasianpubs.orgnetzsch.comtajhizkala.ir These methods avoid the assumption of a specific reaction model, providing a more accurate depiction of complex solid-state reactions. nih.gov
While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on analogous alkali metal tartrates, such as potassium sodium tartrate, provide valuable insights. For the dehydration steps of potassium sodium tartrate tetrahydrate, activation energies have been calculated to be in the range of 192–280 kJ/mol. asianpubs.org The decomposition of the anhydrous salt to form the final carbonate residue represents a subsequent, higher-energy process.
Table 1: Illustrative Kinetic Parameters for Dehydration of a Related Alkali Metal Tartrate
| Decomposition Stage | Compound | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| Dehydration (Step 1) | Potassium Sodium Tartrate | Kissinger/Ozawa | 192.49 | 3.56 x 10¹⁵ |
| Dehydration (Step 2) | Potassium Sodium Tartrate | Kissinger/Ozawa | 280.33 | 1.18 x 10¹⁸ |
| Data derived from studies on potassium sodium tartrate tetrahydrate and serves as an example for a related system. asianpubs.org |
Influence of Heating Rate and Atmosphere on Decomposition Kinetics
The experimental conditions, specifically the heating rate and the surrounding atmosphere, significantly affect decomposition kinetics.
Heating Rate: Increasing the heating rate in TGA experiments consistently shifts the decomposition temperatures to higher values. asianpubs.org This phenomenon is attributed to thermal lag, where the rate of heat transfer to the sample does not keep pace with the temperature program, requiring a higher furnace temperature to achieve the same decomposition rate at the sample's surface. asianpubs.org
Atmosphere: The composition of the purge gas is a critical factor.
Inert Atmosphere (e.g., Nitrogen, Argon): In an inert environment, the decomposition of alkali metal tartrates typically proceeds through the formation of intermediates, such as oxalates, ultimately yielding the metal carbonate and releasing carbon monoxide and other gaseous products. wikipedia.orgacs.org For this compound, the expected final solid product would be caesium carbonate (Cs₂CO₃). wikipedia.orgwikipedia.org
Oxidative Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, the decomposition process can be more complex. Gaseous byproducts like carbon monoxide can be further oxidized to carbon dioxide. researchgate.net The decomposition of the organic part of the molecule is often more rapid and can occur at lower temperatures compared to in an inert atmosphere. researchgate.net
Solid-State Residue Characterization Post-Decomposition
Identifying the solid products remaining after thermal decomposition is essential for elucidating the reaction pathway. For alkali metal carboxylates like this compound, the primary solid residue after complete decomposition at elevated temperatures is typically the corresponding alkali metal carbonate. wikipedia.orgualberta.ca
X-ray Diffraction of Solid Residues
X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in the solid residue. jetir.org By comparing the diffraction pattern of the residue with standard patterns from databases, the chemical identity of the products can be confirmed.
Upon heating, this compound is expected to decompose to caesium carbonate (Cs₂CO₃). wikipedia.org If the decomposition is stopped at intermediate temperatures, XRD could potentially identify other crystalline phases, such as caesium oxalate (B1200264) (Cs₂C₂O₄), which is a known decomposition product of some metal carboxylates. ekb.egrsc.org The crystallinity of the residue often improves at higher thermolysis temperatures, resulting in sharper and more intense diffraction peaks.
Spectroscopic Analysis of Solid Decomposition Products (e.g., XAFS, XPS)
Spectroscopic techniques provide detailed information about the elemental composition, chemical states, and local atomic environment of the decomposition products.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the atoms in the top few nanometers of the residue. nih.gov
Analysis of the residue from this compound decomposition would involve acquiring high-resolution spectra for the Cs 3d, O 1s, and C 1s regions.
The binding energies of these core levels would confirm the presence of caesium, oxygen, and carbon.
Crucially, the C 1s and O 1s spectra can distinguish between different carbon-oxygen species. For instance, the binding energy for carbon in a carbonate (CO₃²⁻) is distinct from that in an oxalate (C₂O₄²⁻) or a tartrate, allowing for the identification of the final product and any intermediate species on the surface. rsc.orgnih.govmdpi.com
X-ray Absorption Fine Structure (XAFS): XAFS is a powerful tool for probing the local atomic structure around a specific element, in this case, caesium. mdpi.com It does not require the sample to be crystalline. desy.de
By analyzing the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum, changes in the coordination number, bond distances, and chemical environment of the caesium atoms can be tracked throughout the decomposition process. rsc.orgresearchgate.net
This would provide direct evidence for the transformation from the initial caesium-tartrate coordination environment to the environment in any intermediate phases and finally to that in the caesium carbonate residue. desy.de
Electrical and Dielectric Properties of Caesium Tartrate Crystals
Dielectric Constant (ε) and Dielectric Loss (tan δ) Measurements
The dielectric constant (ε) is a measure of a material's ability to store electrical energy in an electric field, while the dielectric loss (tan δ) quantifies the dissipation of this energy, often as heat. In caesium hydrogen tartrate (CT) crystals, both parameters exhibit significant dependence on frequency and temperature. researchgate.net
Studies on caesium hydrogen tartrate single crystals reveal distinct trends in their dielectric properties. researchgate.netiaea.org The dielectric constant is observed to decrease as the frequency of the applied AC field increases. Conversely, for a given frequency, the dielectric constant tends to rise with an increase in temperature. researchgate.net This behavior is common in dielectric materials, where at higher frequencies, the various polarization mechanisms (such as dipolar and space charge polarization) have less time to contribute, leading to a lower dielectric constant. biomedres.usresearchgate.net The increase with temperature can be attributed to greater mobility of charge carriers, which enhances space charge polarization, particularly at lower frequencies. nih.gov
The dielectric loss also varies with frequency and temperature. Typically, the loss is higher at lower frequencies and decreases as frequency increases. researchgate.net The relationship between these properties is detailed in the table below, with data interpreted from studies on caesium hydrogen tartrate crystals. researchgate.net
Interactive Data Table: Dielectric Properties of Caesium Tartrate
| Temperature (K) | Frequency (Hz) | Dielectric Constant (ε') (Approx.) | Dielectric Loss (tan δ) (Approx.) |
|---|---|---|---|
| 323 | 100 | 45 | 1.2 |
| 323 | 1,000 | 38 | 0.5 |
| 323 | 10,000 | 30 | 0.2 |
| 373 | 100 | 80 | 3.5 |
| 373 | 1,000 | 60 | 1.8 |
| 373 | 10,000 | 45 | 0.8 |
| 423 | 100 | 140 | 8.0 |
| 423 | 1,000 | 95 | 4.0 |
Note: The values are approximate and based on graphical data from Hegde et al. (2019). researchgate.net
Dielectric relaxation in a material refers to the lag in the dielectric response when subjected to a time-varying electric field. This phenomenon is often studied by analyzing the peaks in the dielectric loss (tan δ) as a function of frequency. nih.govnih.gov In caesium hydrogen tartrate, the presence of peaks in the dielectric loss spectrum, which shift to higher frequencies as the temperature increases, indicates a thermally activated relaxation process. researchgate.net
This type of relaxation is frequently associated with the reorientation of electric dipoles within the crystal lattice. nih.gov At a given temperature, there is a characteristic frequency at which the dipole reorientation is in phase with the applied field, leading to a maximum in energy absorption (a peak in tan δ). As the temperature rises, the dipoles can reorient more quickly, causing this peak to shift to a higher frequency. nih.gov The broadness of these peaks can suggest a distribution of relaxation times within the crystal. nih.gov Furthermore, the sharp increase in dielectric loss at low frequencies and high temperatures is often attributed to the influence of space charge polarization and DC conductivity. researchgate.netias.ac.in
AC and DC Electrical Conductivity Studies
Electrical conductivity measures a material's ability to conduct electric current. It is studied under both alternating current (AC) and direct current (DC) conditions to understand the different mechanisms of charge transport.
The electrical conductivity of caesium hydrogen tartrate crystals is strongly dependent on both temperature and the frequency of the applied field. researchgate.net
AC Conductivity: The AC conductivity (σ_ac) is observed to increase with both increasing frequency and increasing temperature. researchgate.net The frequency dependence often follows a power law, which is characteristic of charge hopping mechanisms in many dielectric and semiconducting materials. researchgate.net The increase in AC conductivity with temperature is due to the enhanced mobility of charge carriers, which are thermally activated to overcome energy barriers for conduction. atlas-scientific.comsimonfoucher.com
DC Conductivity: The DC conductivity (σ_dc) also demonstrates a clear dependence on temperature, increasing as the temperature rises. researchgate.net This behavior suggests that the conduction mechanism is a thermally activated process, which is typical for ionic crystals or semiconductors. simonfoucher.comresearchgate.net The relationship between conductivity and temperature often follows an Arrhenius-type law, where the logarithm of conductivity is proportional to the inverse of the absolute temperature. researchgate.net
Interactive Data Table: Electrical Conductivity of this compound
| Temperature (K) | Measurement Type | Frequency (Hz) | Conductivity (S/m) (Approx.) |
|---|---|---|---|
| 323 | AC | 100 | 2.0 x 10⁻⁷ |
| 323 | AC | 10,000 | 1.0 x 10⁻⁵ |
| 423 | AC | 100 | 4.0 x 10⁻⁵ |
| 423 | AC | 10,000 | 1.5 x 10⁻³ |
| 323 | DC | N/A | 8.0 x 10⁻⁹ |
| 373 | DC | N/A | 5.0 x 10⁻⁸ |
Note: The values are approximate and based on graphical data from Hegde et al. (2019). researchgate.net
Ferroelectric and Piezoelectric Phenomena in Tartrate Analogues
While specific data on the ferroelectric and piezoelectric properties of this compound are not extensively detailed, the broader family of tartrate salts is well-known for exhibiting these phenomena. researchgate.netsci-hub.se Many tartrate compounds crystallize in non-centrosymmetric space groups, a prerequisite for piezoelectricity and ferroelectricity. tandfonline.comresearchgate.net Caesium hydrogen tartrate itself has been reported to crystallize in the noncentrosymmetric orthorhombic space group P212121. researchgate.net
A phase transition from a ferroelectric state (possessing spontaneous, reversible electric polarization) to a paraelectric state (no spontaneous polarization) is a hallmark of many ferroelectric materials. utl.pt This transition occurs at a specific temperature known as the Curie temperature (T_c).
Numerous tartrate analogues have been investigated for such phase transitions:
Rochelle Salt (Sodium Potassium Tartrate Tetrahydrate): This is the most famous ferroelectric tartrate. utl.pt It uniquely exhibits two Curie points, at T_C1 = 255 K and T_C2 = 297 K. It is ferroelectric only in the temperature range between these two points, and paraelectric above and below this range. aip.org The phase transitions are of the second-order type. aip.org
L-prolinium Tartrate: Single crystals of L-prolinium tartrate (LPT) have been shown to undergo a ferroelectric to paraelectric phase transition at a Curie temperature of 45 °C (318 K). researchgate.net
Bis(imidazolium) L-tartrate: This hydrogen-bonded ionic co-crystal undergoes a displacive-type paraelectric-to-ferroelectric phase transition at 252 K. nih.govresearchgate.net
Calcium Tartrate: Under specific gel-growth conditions, calcium tartrate crystals can exhibit ferroelectricity, with a Curie temperature of 123 °C (396 K). capes.gov.br Above this temperature, the dielectric constant follows the Curie-Weiss law. capes.gov.br
Manganese Tartrate: The dielectric permittivity of manganese tartrate shows a peak around 250 K, which is interpreted as an indication of a phase transition. tandfonline.comtandfonline.com
These examples from tartrate analogues demonstrate the prevalence of ferroelectric phase transitions within this family of compounds, suggesting that similar behavior could potentially be investigated in this compound.
The study of the electrical and dielectric properties of crystals is fundamental to understanding their potential for various technological applications. In the case of this compound, specifically caesium hydrogen tartrate (CT), research has revealed insights into its behavior as a dielectric material. The dielectric properties of a material describe its ability to store electrical energy in an electric field.
Investigations into caesium hydrogen tartrate crystals have shown that both the dielectric constant and dielectric loss are dependent on the frequency of the applied electric field and the temperature. researchgate.net The dielectric constant is a measure of a material's ability to store electrical energy, while the dielectric loss quantifies the dissipation of this energy.
Similarly, the dielectric loss of caesium hydrogen tartrate also shows a dependence on frequency. researchgate.net Understanding these properties is crucial for determining the suitability of this compound crystals for applications in electronic components where low dielectric loss is often a desirable characteristic.
The following table summarizes the general trend of the dielectric properties of caesium hydrogen tartrate crystal with varying frequency at different temperatures.
| Temperature | Frequency | Dielectric Constant | Dielectric Loss |
|---|---|---|---|
| Low Temperature | Low Frequency | Higher | Lower |
| High Frequency | Lower | Higher | |
| High Temperature | Low Frequency | Significantly Higher | Significantly Higher |
| High Frequency | Lower | Higher |
Note: This table represents a qualitative summary based on the graphical data presented in the cited research for caesium hydrogen tartrate. researchgate.net Exact numerical values would require access to the full dataset.
Electromechanical Coupling Effects
Electromechanical coupling refers to the interplay between a material's mechanical and electrical properties. In certain crystals, applying a mechanical stress can generate an electrical voltage, a phenomenon known as the direct piezoelectric effect. Conversely, applying an electric field can induce a mechanical strain, which is the converse piezoelectric effect. The efficiency of this energy conversion is quantified by the electromechanical coupling factor.
The electromechanical coupling in voltage-gated potassium channels, though a biological system, provides a conceptual framework for how mechanical and electrical states are linked. aip.org In crystalline solids, this coupling is a fundamental property that underpins piezoelectricity and ferroelectricity. The transfer of energy from a mechanical to an electrical form, or vice versa, is a key characteristic of materials with strong electromechanical coupling.
Given that other tartrate salts exhibit significant piezoelectric effects, it is plausible that this compound could also display electromechanical coupling. However, without direct experimental investigation, the extent and nature of such effects in this compound remain a subject for future research.
Potential for Ferroelectric and Piezoelectric Applications
The potential for a material to be used in ferroelectric and piezoelectric applications hinges on its crystal structure and the resulting electrical properties. Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an external electric field, while piezoelectric materials generate an electric charge in response to mechanical stress. wikipedia.org All ferroelectric materials are also piezoelectric.
The family of tartrate salts includes some of the earliest discovered and most studied ferroelectric and piezoelectric materials. Rochelle salt, or potassium sodium tartrate tetrahydrate, was the first material in which ferroelectricity was identified. aip.orgwikipedia.orgutl.pt It exhibits a spontaneous polarization and hysteresis in a specific temperature range. aip.orgwikipedia.org This discovery paved the way for the use of tartrate-based crystals in early electronic devices like transducers and phonograph pickups. wikipedia.org
Calcium tartrate is another member of the tartrate family that has been investigated for its ferroelectric properties. nih.gov The presence of these properties in various tartrate compounds suggests that the tartrate molecule plays a crucial role in establishing the necessary crystal asymmetry and polarizability.
For this compound, while direct evidence of ferroelectricity or a significant piezoelectric effect is not documented in the available literature, its chemical similarity to other tartrates makes it a candidate for possessing such properties. The specific arrangement of the caesium ions and tartrate molecules in the crystal lattice would ultimately determine if a non-centrosymmetric structure, a prerequisite for piezoelectricity, is formed. Further research, including crystal growth and detailed characterization of its electrical properties under varying temperature and pressure, would be necessary to ascertain the potential of this compound for ferroelectric and piezoelectric applications.
Nonlinear Optical Nlo Properties and Optoelectronic Applications
Second Harmonic Generation (SHG) Efficiency
Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a key metric for NLO materials.
The SHG efficiency of caesium hydrogen tartrate has been confirmed and quantified using the modified Kurtz-Perry powder technique. tandfonline.comscience.gov This well-established method is widely used for the preliminary screening of materials in powder form to assess their potential for second-order NLO applications. tandfonline.comscience.govmdpi.com The technique involves irradiating a powdered sample with a high-intensity laser, such as a Nd:YAG laser, and measuring the intensity of the generated second-harmonic light. tandfonline.comrasayanjournal.co.in For caesium hydrogen tartrate, the emission of green light from the sample when subjected to the laser confirms its frequency conversion property. rasayanjournal.co.in
A crucial benchmark for NLO materials is their SHG efficiency relative to a standard material, commonly potassium dihydrogen phosphate (B84403) (KDP). science.govresearchgate.netresearchgate.net Studies have shown that caesium hydrogen tartrate (CT) exhibits a second harmonic conversion efficiency that is 1.5 times that of KDP. tandfonline.com This superior efficiency indicates that caesium tartrate is a promising material for frequency doubling applications.
Table 1: Comparative SHG Efficiency
| Compound | Relative SHG Efficiency (vs. KDP) |
|---|---|
| Caesium Hydrogen Tartrate | 1.5 times |
| Ammonium (B1175870) Tartrate | 1.6 times rasayanjournal.co.in |
| 4-chloroanilinium-L-tartrate monohydrate | ~2 times researchgate.net |
Third-Order Nonlinear Optical Susceptibility
Third-order nonlinear optical susceptibility (χ(3)) is a measure of a material's ability to modify its refractive index or absorption coefficient in response to the intensity of incident light. This property is fundamental to applications like optical switching and optical limiting.
The Z-scan technique is a standard method used to determine the magnitude and sign of the third-order nonlinearities, including the nonlinear absorption coefficient (β) and the nonlinear refractive index (n2). researchgate.netresearchgate.net This technique involves moving a sample along the z-axis of a focused laser beam and measuring the transmittance through an aperture in the far field. The open-aperture Z-scan provides information about nonlinear absorption, while the closed-aperture Z-scan reveals details about nonlinear refraction. researchgate.netrsc.org For caesium hydrogen tartrate, the open aperture Z-scan using a Nd:YAG laser at 532 nm has been employed to determine its nonlinear absorption properties. researchgate.net
Through the open aperture Z-scan method, the nonlinearity coefficient (β) of caesium hydrogen tartrate has been determined to be 0.95 x 10⁻¹⁰ m/W. researchgate.net This nonlinearity is attributed to an effective two-photon absorption phenomenon. researchgate.net The resulting optical limiting characteristic, with a fluence threshold of 3.26 x 10¹² W/m², makes it a promising candidate for optical limiting devices. researchgate.net Optical limiting materials are crucial for protecting sensitive optical sensors and even human eyes from damage by high-intensity laser beams. researchgate.netscirp.org The behavior of these materials is often characterized by reverse saturable absorption (RSA), where the absorption of light increases with increasing light intensity. researchgate.net
Table 2: Third-Order NLO Properties of Caesium Hydrogen Tartrate
| Parameter | Value |
|---|---|
| Nonlinearity Coefficient (β) | 0.95 x 10⁻¹⁰ m/W researchgate.net |
Potential in Optoelectronic and Photonic Devices
The combination of efficient second harmonic generation and significant third-order nonlinear optical properties positions this compound as a versatile material for various optoelectronic and photonic applications. researchgate.netresearchgate.net Its ability to act as an efficient frequency converter is valuable for laser systems that require light at different wavelengths. rochester.edu Furthermore, its strong optical limiting behavior makes it a candidate for use in protective devices against high-power lasers. researchgate.netresearchgate.net The favorable NLO characteristics suggest that this compound and its derivatives could be integral components in the development of future photonic and optoelectronic technologies. researchgate.netx-mol.net
Considerations for Optical Computing and Data Storage
Nonlinear optical (NLO) materials are fundamental to the advancement of optical computing and data storage, technologies that leverage light's high speed and parallel processing capabilities. ias.ac.in Materials with second-order NLO properties, such as the ability to produce second-harmonic generation (SHG), are of considerable interest for these high-speed data processing applications. ias.ac.inresearchgate.net SHG is a nonlinear process where two photons of the same frequency interact with the material to generate a single photon with twice the frequency. mdpi.com This frequency-doubling capability is a key function for devices in optical computing and telecommunications. azooptics.com
Caesium hydrogen tartrate (CsH(C₄H₄O₆)) has been identified as a material with significant NLO properties. It crystallizes in a noncentrosymmetric space group, a prerequisite for observing second-order effects like SHG. worldscientific.com Studies have confirmed the second-order NLO property of caesium hydrogen tartrate crystals, with a measured SHG conversion efficiency that is 1.5 times that of potassium dihydrogen phosphate (KDP), a widely used NLO material. The development of materials with strong SHG response is a critical step toward creating the pivotal optical switching and memory devices required for next-generation optical computing. ias.ac.in Furthermore, the ability to modify the SHG intensity of a material can be harnessed for optical data storage applications. rsc.org While direct integration of this compound into optical computing systems has not been extensively documented, its confirmed SHG efficiency establishes it as a material of interest for future research and development in this field.
Suitability for Optical Limiting Applications
Optical limiters are devices that exhibit high transmittance at low input light intensities but low transmittance at high intensities, serving to protect sensitive optical components and human eyes from intense laser radiation. wikipedia.org The suitability of a material for optical limiting is determined by its nonlinear absorption properties. Research into the NLO characteristics of caesium hydrogen tartrate has demonstrated its significant potential for such applications. worldscientific.comdntb.gov.ua
The mechanism behind its optical limiting behavior is attributed to two-photon absorption (TPA), a third-order NLO process where the simultaneous absorption of two photons excites a molecule to a higher energy state. wikipedia.orgresearchgate.net This phenomenon is dependent on the square of the light intensity, becoming significant only at high irradiances. wikipedia.org
Z-scan measurements, a standard technique for characterizing NLO properties, have been performed on caesium hydrogen tartrate single crystals to quantify its optical limiting capabilities. The key parameters determined from these studies are presented in the table below.
| Property | Value | Significance |
| Nonlinear Absorption Coefficient (β) | 0.95 x 10⁻¹⁰ m/W | Indicates a strong two-photon absorption effect, which is the basis for its optical limiting action. researchgate.net |
| Optical Limiting Threshold | 1.79 x 10¹² W/m² | This value represents the input intensity at which the material's transmittance begins to decrease, showing its effectiveness at high power levels. researchgate.net |
The intensity-tunable nonlinear absorption and the low optical limiting threshold observed in caesium hydrogen tartrate make it a promising candidate for the development of effective optical limiting devices. worldscientific.comiaea.org
Role in Laser Safety Devices
The primary function of laser safety devices is to mitigate the risk of damage to sensitive equipment and, most importantly, to the human eye from high-intensity laser beams. wikipedia.org Materials that exhibit strong optical limiting are crucial components in the fabrication of these protective systems.
The demonstrated nonlinear optical properties of caesium hydrogen tartrate make it an excellent candidate for use in laser safety applications. worldscientific.com Its ability to strongly absorb high-intensity light via two-photon absorption means it can be integrated into devices that block or attenuate dangerous laser pulses while remaining transparent under normal light conditions. Specifically, its performance suggests it is particularly suitable for providing protection against Nd:YAG lasers operating at a wavelength of 532 nm. researchgate.net The development of such materials is critical for creating safety goggles and other protective shields for use in environments where high-power lasers are operational. wikipedia.org
Surface and Mechanical Characterization
Microhardness Studies
Microhardness testing is a fundamental method for assessing the mechanical properties of materials on a microscopic scale. It involves indenting the material with a known force and measuring the dimensions of the resulting impression to determine its hardness.
The Vickers microhardness test, which employs a diamond pyramid indenter, has been utilized to evaluate the mechanical stability of caesium tartrate crystals. researchgate.netresearchgate.net This test provides a hardness number (Hv) and offers insights into the material's classification. Studies have consistently shown that this compound belongs to the category of soft materials. researchgate.netresearchgate.net This classification is significant as it suggests suitability for applications where some degree of mechanical compliance is desirable, potentially in device fabrication. researchgate.net The Vickers hardness of caesium halides, a related class of compounds, has been shown to correlate with parameters like the lattice constant and the formation energy of Schottky defects. ias.ac.in
The mechanical behavior of this compound is also characterized by the reverse indentation size effect (RISE), where the measured hardness value increases with an increasing applied load. This phenomenon has been observed in studies of the material.
Interactive Data Table: Vickers Microhardness Parameters for Caesium Hydrogen Tartrate
| Parameter | Symbol | Significance |
|---|---|---|
| Hardness Number | Hv | A measure of the material's resistance to plastic deformation. |
| Yield Strength | σy | The stress at which the material begins to deform plastically. |
| Elastic Stiffness Constant | C11 | Represents the material's resistance to elastic deformation under stress. |
| Brittle Index | Bi | Indicates the material's tendency to fracture without significant plastic deformation. |
The relationship between the applied load and the size of the indentation in the Vickers test is described by Meyer's law, and the Meyer's index (n) is a key parameter derived from this relationship. researchgate.net For this compound, the Meyer's index has been determined to be 4.7. researchgate.net An 'n' value greater than 2 is indicative of the reverse indentation size effect (RISE), confirming the observations from the Vickers hardness tests. This index is crucial for understanding the work-hardening characteristics of the material. A value of 'n' between 1 and 1.6 is typically associated with hard materials, while values above 1.6 suggest that the material is softer. The determined value for this compound firmly places it in the soft materials category. researchgate.net
Etching Studies
Chemical etching is a valuable technique for revealing crystalline defects, such as dislocations, by selectively dissolving the material at these high-energy sites.
Chemical etching studies performed on caesium hydrogen tartrate crystals have revealed distinct etch patterns. researchgate.net When subjected to an appropriate etchant, the crystal surface exhibits a layered etch pattern. researchgate.net The shape of the etch pits that form is related to the symmetry of the crystal face being etched. researchgate.net By counting the number of these etch pits per unit area, the etch pit density (EPD) can be calculated, which provides an estimate of the dislocation density within the crystal. wikipedia.orguni-konstanz.de For caesium hydrogen tartrate, the calculated EPD was found to be 2 × 10⁵ cm⁻². researchgate.net This value is a measure of the crystal's quality, with lower densities generally indicating a more perfect crystal structure. wikipedia.org
The process of chemical etching can also be viewed as a "reverse growth" process, where the crystal is dissolved layer by layer. Analysis of the etching process on caesium hydrogen tartrate has provided insights into these reverse growth rates. researchgate.net The observation of a layered etch pattern is indicative of this layer-by-layer removal of material. researchgate.net Understanding these rates is important for controlling etching processes used in device fabrication and for studying the fundamental mechanisms of crystal dissolution.
Solution Chemistry and Separation Science of Caesium Tartrate
Complexation Behavior of Caesium Cations in Aqueous Media
The large ionic radius and low charge density of the caesium cation (Cs⁺) govern its coordination chemistry in aqueous solutions. This section explores the solvation of caesium ions and their interactions with organic ligands.
Solvation and Stability of Cs(H₂O)n⁺ Species
The solvation shell of the caesium ion is a dynamic environment. While the primary hydration shell consists of water molecules directly coordinated to the cation, a secondary shell of more loosely associated water molecules also exists. The number of water molecules in the primary hydration shell can vary, and theoretical calculations have explored the stability of different Cs(H₂O)n⁺ clusters. d-nb.infosemanticscholar.orgresearchgate.net The strength of the interaction between the caesium ion and the surrounding water molecules is weaker compared to smaller, more charge-dense cations. researchgate.net
Formation of Weak Complexes with Organic Ligands
Caesium ions can form complexes with various organic ligands in aqueous solutions, although these interactions are generally weak. The formation of these complexes is influenced by the nature of the ligand, including the type and arrangement of donor atoms. Organic ligands containing oxygen or nitrogen donor atoms, such as carboxylic acids and their derivatives, can coordinate with caesium ions. orientjchem.orgresearchgate.net For instance, studies have reported the synthesis and characterization of mixed ligand complexes of caesium salts of organic acids with 1,10-phenanthroline. orientjchem.org
The interaction of caesium ions with tartrate anions in solution leads to the formation of caesium tartrate complexes. The tartrate ligand, with its carboxyl and hydroxyl groups, can chelate the caesium ion. The stability of these complexes in solution is a key factor in the crystallization of this compound salts. researchgate.netrsc.org The complexation is often driven by the chelate effect and the entropic advantage of releasing solvated water molecules.
Furthermore, macrocyclic ligands like cryptophanes have demonstrated a high affinity for caesium cations in aqueous solutions, forming stable inclusion complexes. nih.govnih.gov This strong and selective binding is attributed to the pre-organized cavity of the cryptophane that matches the size of the caesium ion. nih.govnih.gov The formation of insoluble supramolecular complexes with specific water-soluble organic ligands has also been explored for the selective precipitation of caesium ions. nih.gov
Extraction and Separation Methodologies for Caesium
The separation of caesium from aqueous solutions is a significant challenge, particularly in the context of nuclear waste remediation where the radioactive isotope ¹³⁷Cs needs to be removed. wikipedia.orgrsc.org Various techniques have been developed, leveraging the principles of solvent extraction and other separation methods.
Application of Ionic Liquids and Crown Ethers for Caesium Extraction
A highly effective method for caesium extraction involves the use of crown ethers in combination with ionic liquids. rsc.orgpku.edu.cnresearchgate.net Crown ethers are cyclic polyethers that can selectively bind specific metal cations based on the compatibility of the cation's ionic radius with the crown ether's cavity size. isuct.ruisuct.ru For caesium extraction, crown ethers like dibenzo-21-crown-7 have shown high efficiency. isuct.ruisuct.ru
Ionic liquids, which are salts with low melting points, serve as environmentally benign alternatives to volatile organic solvents in liquid-liquid extraction processes. rsc.orgpku.edu.cnresearchgate.net The combination of a suitable crown ether and an ionic liquid creates a powerful extraction system for caesium ions. rsc.orgpku.edu.cnresearchgate.net For example, a system composed of bis(2-propyloxy)calix isuct.rucrown-6 (BPC6) in 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Cnmim][NTf2]) ionic liquids has demonstrated high efficiency in removing Cs⁺ from aqueous solutions. rsc.orgpku.edu.cnresearchgate.net The extraction mechanism can involve the formation of a Cs⁺-crown ether complex that is then transferred into the ionic liquid phase. rsc.orgpku.edu.cnresearchgate.net
Table 1: Effect of Crown Ether on Caesium Extraction
| Crown Ether | Log of Distribution Coefficient (logDCsL) |
| 15-crown-5 (15C5) | 0.30 |
| Dibenzo-21-crown-7 (DB21C7) | 1.7 |
| Dibenzo-24-crown-8 (DB24C8) | 0.9 |
| Data from a study on crown ether assisted caesium extraction from aqueous neutral solutions into a hydrophobic ionic liquid. isuct.ruisuct.ru |
Influence of pH and Other Parameters on Extraction Efficiency
The efficiency of caesium extraction is significantly influenced by various parameters, including the pH of the aqueous phase, the presence of other ions, and the phase ratio. osti.govmdpi.combibliotekanauki.pl
The pH of the solution can affect the protonation state of both the extractant and other species present, which in turn can influence the extraction process. osti.govmdpi.com In some systems, caesium extraction increases with an increase in pH. osti.gov For instance, with certain calixarene (B151959) derivatives, an increase in pH leads to better caesium extraction performance. osti.gov However, in other systems utilizing 18-crown-6 (B118740) in an ionic liquid, the extraction of caesium was found to be largely independent of pH in the range of 3 to 13. bibliotekanauki.pl At very low pH (e.g., pH 1), the extraction efficiency may decrease due to competition from protons for the extractant. bibliotekanauki.pl
The presence of other metal ions, such as Na⁺ and Al³⁺, can interfere with caesium extraction through competitive binding with the extractant. rsc.orgpku.edu.cnresearchgate.net The ratio of the organic phase to the aqueous phase (O/A ratio) also plays a role; increasing this ratio generally leads to higher extraction efficiency for caesium. bibliotekanauki.pl
Table 2: Influence of pH on Caesium Extraction
| Extraction System | pH range | Observation |
| Calix isuct.ruarene derivatives | Increasing pH | Increased caesium extraction osti.gov |
| 18-crown-6 in [C4mim][PF6] | 3-13 | No significant variation in extraction efficiency bibliotekanauki.pl |
| 18-crown-6 in [C4mim][PF6] | 1 | Lower extraction efficiency bibliotekanauki.pl |
Aqueous Two-Phase Systems for Separation Processes
Aqueous two-phase systems (ATPS) offer a biocompatible and effective method for the separation and purification of various molecules, including the potential for separating ions like caesium. google.commdpi.comua.ptrsc.orgacs.org These systems are formed by mixing two water-soluble components, such as two different polymers or a polymer and a salt, above a critical concentration, leading to the formation of two immiscible aqueous phases. mdpi.comua.pt
The partitioning of a target molecule or ion into one of the phases is governed by factors such as the properties of the phase-forming components, the pH of the system, and the temperature. ua.pt While the direct application of ATPS specifically for this compound separation is not extensively documented in the provided context, the principles of ATPS suggest its potential utility. By selecting appropriate phase-forming components and optimizing conditions, it is conceivable to create an ATPS where caesium ions, potentially complexed with tartrate or another ligand, would preferentially partition into one phase, allowing for their separation from other components in the mixture. tandfonline.comtandfonline.com The use of water-soluble ligands in conjunction with techniques like nanofiltration, which shares principles with membrane-based separations sometimes used with ATPS, has been shown to be effective for caesium removal. tandfonline.comtandfonline.com
Role of Tartrate in Caesium Retention and Mobility
The tartrate anion, a naturally occurring organic acid, can play a significant role in the environmental chemistry of caesium, influencing its retention in soils and mobility in aqueous systems. As a dicarboxylic acid, tartaric acid can form salts and complexes, and its interaction with both caesium ions and environmental components like organic matter can alter caesium's expected behavior.
Interaction with Organic Matter and Humic Acidsscribd.com
The mobility and retention of caesium in the environment are intricately linked to the composition of the soil, particularly the presence of organic matter such as humic and fulvic acids. fishersci.finih.gov Humic acids are a collection of complex organic molecules that result from the decomposition of plant and animal matter. 36.112.18easychem.org They are not a single compound but a heterogeneous mixture of molecules containing phenolic and carboxylic acid groups, which allows them to bind with metal ions. fishersci.fi36.112.18
The interaction between caesium and soil organic matter (SOM) is a critical factor in its environmental dispersion. nih.gov While clay minerals are often the primary adsorbents for caesium in many soils, organic matter can significantly modify this process. fishersci.ca Research indicates that the presence of organic matter can, in some cases, decrease the adsorption of radiocaesium onto clay minerals, effectively increasing its mobility. fishersci.com This occurs because organic molecules can compete for binding sites on the mineral surfaces or form soluble complexes with caesium ions.
The tartrate component of this compound introduces a soluble organic ligand that can influence these interactions. Organic ligands, such as tartrate and citrate, are known to act as "masking agents" in separation chemistry. ereztech.com This means they can form complexes with metal ions, preventing them from adsorbing onto solid phases like ion exchangers. ereztech.com In a soil environment, the tartrate anion can similarly form aqueous complexes with caesium, potentially increasing its mobility and reducing its retention by soil particles.
Computational studies have explored the affinity of the caesium cation (Cs+) for various organic anions, showing strong interactions. nih.gov The presence of functional groups like those in tartrate can lead to the formation of caesium-organic complexes. The stability of these complexes in the soil solution, relative to the strength of caesium adsorption onto soil colloids (both mineral and organic), will determine the net effect on caesium's mobility.
The table below summarizes the key components involved in these interactions.
| Component | Role in Caesium Retention and Mobility |
| Caesium (Cs+) | The mobile cation whose fate is being studied. |
| Tartrate Anion | A soluble organic ligand that can form aqueous complexes with Cs+, potentially increasing its mobility. |
| Humic/Fulvic Acids | Major components of soil organic matter that contain binding sites (e.g., carboxyl groups) for cations like Cs+. fishersci.finih.gov They can either immobilize Cs+ or, when mobile themselves, act as carriers. |
| Clay Minerals | Primary inorganic soil components with high-affinity binding sites for Cs+, leading to strong retention. Organic matter can block these sites. fishersci.cafishersci.com |
Environmental Fate and Transport Considerations from a Chemical Perspectivescribd.com
From a chemical standpoint, the environmental fate of caesium released from a source like this compound is governed by a competition between adsorption onto solid phases and transport in the aqueous phase. The tartrate anion directly influences this balance.
The primary mechanism for caesium retention in many soils is its incorporation into the frayed edge sites of micaceous clay minerals. fishersci.ca This binding is highly selective and leads to strong immobilization. However, the presence of soluble complexing agents can alter this pathway. The dissociation of this compound in water yields caesium ions (Cs+) and tartrate anions. The tartrate can then participate in several processes:
Complexation: It can form a soluble caesium-tartrate complex. The stability of this complex is a key parameter; a more stable complex will lead to a higher concentration of caesium in the mobile aqueous phase.
Competition: Tartrate anions can compete with mineral surfaces for the caesium cation.
Surface Modification: The tartrate anion itself can adsorb onto mineral surfaces, altering their surface charge and their affinity for caesium. Studies have shown that other organic acids, like oxalate (B1200264), can decrease caesium sorption on minerals like illite (B577164) by competing for binding sites or altering surface properties. nih.gov
Therefore, the presence of tartrate is expected to increase the fraction of caesium that remains in the soil solution, making it more susceptible to transport by water flow (leaching) and more available for uptake by plants. fishersci.ca The extent of this effect depends on several factors, including the concentration of tartrate, the soil pH (which affects the speciation of tartaric acid), the types and amounts of clay minerals, and the concentration of competing cations like potassium (K+) and ammonium (B1175870) (NH4+), which are known to influence caesium mobility. fishersci.ca
In soils with very high organic matter content and low clay content, the adsorption of caesium is less specific and primarily occurs on organic sites. fishersci.ca In such scenarios, the addition of a mobile organic ligand like tartrate might have a less pronounced effect, as the system is already dominated by organic interactions.
Analytical Chemistry Approaches for Caesium and Tartrate Species
Spectrophotometric and Mass Spectrometric Techniques
Spectrophotometric and mass spectrometric methods are mainstays for the elemental analysis of caesium due to their high selectivity and sensitivity. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful and widely used technique for the determination of caesium at trace and ultra-trace levels in a variety of samples. researchgate.net It is recognized as one of the preferred methods for analyzing the stable isotope, ¹³³Cs, offering exceptional detection sensitivity. nih.gov The technique can be applied to determine caesium concentrations in diverse matrices, including biological samples like urine and environmental samples such as rice and soil. researchgate.netnih.govresearchgate.net
Recent advancements in ICP-MS, particularly with sector field (SF-ICP-MS) and triple-quadrupole (ICP-MS/MS) instrumentation, have further enhanced sensitivity. nih.govebi.ac.uk These developments allow for the detection of caesium at picogram per liter (pg/L) levels and enable the measurement of long-lived radioactive isotopes like ¹³⁵Cs and ¹³⁷Cs, which was previously the domain of radiometric methods. ebi.ac.uk For instance, a procedure using ICP-SFMS achieved a detection limit of 1 pg/L for caesium. ebi.ac.uk The high sensitivity of modern ICP-MS systems, sometimes coupled with desolvation sample introduction systems, significantly reduces isobaric interferences, such as from ¹³⁵Ba⁺ and ¹³⁷Ba⁺. ebi.ac.uk To achieve accurate quantification, especially in complex matrices, sample preparation steps like digestion, chemical separation, and pre-concentration are often necessary to eliminate interferences. ebi.ac.uknih.gov
Table 1: Performance of ICP-MS Techniques for Caesium Analysis
| Technique | Analyte | Matrix | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Quadrupole ICP-MS (Q-ICP-MS) | Caesium | Urine | 21.1 ng/L | nih.gov |
| Sector Field ICP-MS (SF-ICP-MS) | Caesium | Urine | 7.52 ng/L | nih.gov |
| ICP-SFMS | ¹³³Cs | Solution | 1 pg/L | ebi.ac.uk |
Instrumental Neutron Activation Analysis (INAA) is another highly sensitive and selective method for determining the total concentration of stable caesium (¹³³Cs). nih.gov Along with ICP-MS, it is considered a preferred method for caesium analysis in human and environmental samples. nih.govnih.gov INAA is a non-destructive technique where the sample is irradiated with neutrons, causing the stable ¹³³Cs isotope to be converted to the radioactive ¹³⁴Cs. usgs.govfas.org The concentration of caesium is then determined by measuring the gamma-ray emissions from the decay of ¹³⁴Cs using gamma-ray spectroscopy. usgs.gov
The analytical determination is performed by comparing the induced radioactivity in the sample to that of well-characterized standards irradiated under the same conditions. usgs.gov INAA is capable of measuring dozens of elements simultaneously without chemical separation. iaea.org However, the technique's reporting limits are dependent on the sample matrix; for example, high concentrations of uranium can increase detection limits for some elements due to the generation of fission products. usgs.gov
Table 2: INAA Reporting Limits for Caesium
| Element | Concentration (low) | Concentration (high) | Reference |
|---|
Chromatographic Techniques for Preconcentration and Separation
Chromatographic techniques are essential for the preconcentration and separation of caesium and tartrate species from complex sample matrices, which is often a critical step prior to quantification. nih.govmdpi.com
For caesium, extraction chromatography and ion-exchange chromatography are widely employed. mdpi.comresearchgate.net Strong acid cation-exchange resins are frequently used to separate and purify radiocesium, with elution achieved using acids like HCl or HNO₃. researchgate.net Extraction chromatography combines the selectivity of solvent extraction with the simplicity of a column setup. mdpi.com Novel resins have been developed for the highly selective retention of caesium from acidic media. researchgate.net For example, a resin impregnated with 1,3-calix fishersci.atbis-o-benzo-crown-6 has shown strong and selective retention of caesium from acidic solutions. researchgate.net Such separation techniques are vital for removing interfering elements before analysis by methods like ICP-MS. nih.govresearchgate.net
For tartrate, chromatographic methods can be used for its separation or tartrate itself can be used as a component of the mobile phase to separate other ions. researchgate.net For example, tartrate can be used as a copper-complexing ligand in the eluent for the separation of metal ions by cation-exchange chromatography. researchgate.net Anion-exchange chromatography can also be used to separate anionic metal complexes formed with ligands such as tartrate. researchgate.net Furthermore, the principle of separation by precipitation is exploited in the purification of caesium salts, where tartaric acid is added to a solution of a crude caesium salt (e.g., caesium carbonate) to precipitate caesium hydrogen tartrate, which has very low solubility. google.com
Radiochemical Methods for Caesium Radioisotopes (e.g., Gamma Spectrometry)
For the analysis of caesium radioisotopes, particularly the fission products ¹³⁴Cs and ¹³⁷Cs, radiochemical methods are standard. nih.gov Gamma-ray spectrometry is the most common and direct method for this purpose. nih.gov This technique allows for the identification and quantification of gamma-emitting radionuclides based on the energy and intensity of their emitted gamma rays. nih.govlongdom.org
A significant advantage of gamma spectrometry is that it often requires minimal sample preparation, and samples can frequently be measured directly without the need for chemical separation. nih.govnih.gov The analysis of ¹³⁴Cs and ¹³⁷Cs is performed by measuring their characteristic high-energy gamma rays, such as the 605 keV and 796 keV photons from ¹³⁴Cs and the 662 keV photon from the decay of its metastable daughter, ¹³⁷ᵐBa. nih.govnih.gov High-purity germanium (HPGe) detectors are commonly used in gamma spectrometers because they provide excellent energy resolution, allowing them to distinguish the gamma rays of caesium isotopes from those of other radionuclides that may be present in the sample. nih.gov This method is widely applied in environmental monitoring, nuclear waste management, and in vivo whole-body counting to assess the body burden of caesium radioisotopes. nih.govlongdom.org
Table 3: Common Caesium Radioisotopes and their Gamma Ray Energies for Spectrometry
| Radioisotope | Half-Life | Key Gamma Ray Energy (keV) | Reference |
|---|---|---|---|
| ¹³⁴Cs | 2.06 years | 605, 796 | nih.gov |
Future Research Directions and Advanced Materials Perspectives
Design and Synthesis of Novel Caesium Tartrate Derivatives with Tailored Properties
The synthesis of novel this compound derivatives offers a pathway to materials with customized functionalities. Tartaric acid, with its multiple chiral centers and functional groups (hydroxyl and carboxyl), serves as a versatile platform for chemical modification. Future research could focus on creating derivatives that possess specific optical, electronic, or catalytic properties.
Strategies for synthesizing these novel derivatives could include:
Esterification and Amidation: Reacting the carboxyl groups of the tartrate moiety can introduce a wide range of organic functionalities. For instance, long-chain amides have been synthesized from tartaric acid to create ceramide-like compounds. mdpi.com A similar approach could yield this compound derivatives with tailored solubility or self-assembly characteristics.
Coordination Chemistry: The hydroxyl and carboxyl groups are excellent ligands for metal ions. By introducing other metals or organic linkers, it may be possible to synthesize coordination polymers or metal-organic frameworks (MOFs) based on a this compound scaffold.
Functionalization of the Hydroxyl Groups: The hydroxyl groups can be modified to alter the hydrogen bonding network of the crystal structure, potentially influencing properties like ferroelectricity or nonlinear optical activity.
A systematic approach to synthesizing these derivatives will be crucial for establishing clear structure-property relationships.
Table 1: Potential Synthetic Strategies for this compound Derivatives
| Strategy | Target Functional Group | Potential Derivative Class | Desired Property |
| Amidation | Carboxyl | Tartramides | Modified solubility, liquid crystallinity |
| Esterification | Carboxyl | Tartrate Esters | Chiral solvents, plasticizers |
| Coordination | Carboxyl & Hydroxyl | Coordination Polymers/MOFs | Porosity, catalysis, gas storage |
| Alkylation/Acylation | Hydroxyl | Ethers/Esters | Altered hydrogen bonding, nonlinear optics |
The discovery of novel tartrate-based inhibitors for enzymes like TNF-alpha converting enzyme (TACE) highlights the potential for tartrate derivatives in biochemical applications. nih.gov This suggests that this compound derivatives could also be explored for their biological activity.
Integration of this compound in Hybrid Material Systems
Hybrid materials, which combine inorganic and organic components at the molecular level, offer a route to materials with emergent properties. The integration of this compound into such systems is a promising area of research.
Perovskite-Like Structures: Caesium is a key component in many high-performance hybrid perovskites used in photovoltaics. nist.gov Research has shown that caesium substitution can enhance the stability of formamidinium lead bromide perovskites. nist.gov While this compound itself is not a perovskite, it could be used as a precursor or an additive in the synthesis of novel hybrid perovskite-like materials, potentially influencing their crystal structure and optoelectronic properties. The development of synthesis strategies for caesium lead halide nanowires further underscores the role of caesium in creating advanced semiconductor materials. rsc.org
Metal-Organic Frameworks (MOFs): The tartrate ligand can be used to construct MOFs. Incorporating caesium ions into these frameworks, either as the primary metal node or as a counter-ion within the pores, could lead to materials with interesting catalytic or separation properties.
Nanocomposites: Dispersing this compound nanoparticles within a polymer matrix could create nanocomposites with enhanced thermal or mechanical properties. The specific interactions between the this compound and the polymer would be critical in determining the final properties of the composite.
Table 2: Potential Hybrid Material Systems Incorporating this compound
| Hybrid System | Role of this compound | Potential Application |
| Perovskite-like Materials | Precursor or additive | Photovoltaics, optoelectronics |
| Metal-Organic Frameworks | Ligand or counter-ion | Catalysis, gas separation |
| Polymer Nanocomposites | Nanofiller | High-performance plastics, coatings |
Advanced Characterization Techniques for In-Situ Studies
To fully understand the behavior of this compound and its derivatives, particularly during their formation or in response to external stimuli, advanced in-situ characterization techniques are essential. These methods allow for the real-time observation of structural and chemical changes under dynamic conditions. wpmucdn.com
Key in-situ techniques applicable to this compound research include:
In-situ X-ray Diffraction (XRD): To monitor changes in the crystal structure during synthesis, heating, or cooling. This can provide insights into phase transitions and reaction kinetics. wpmucdn.com
In-situ Transmission Electron Microscopy (TEM): For visualizing the nucleation and growth of this compound crystals or nanoparticles at high resolution. wpmucdn.com
In-situ Spectroscopy (Raman, IR, NMR): To probe the chemical bonding and molecular structure of the material as it changes. For example, in-situ Raman spectroscopy can track the vibrational modes of the tartrate molecule during a chemical reaction. researchgate.net
In-situ X-ray Photoelectron Spectroscopy (XPS): To analyze the surface chemistry and electronic states of the material under reaction conditions, which is particularly relevant for catalytic applications. wpmucdn.com
The integration of these techniques with computational modeling can provide a comprehensive understanding of the material's behavior. researchgate.net
Table 3: Advanced In-Situ Characterization Techniques for this compound
| Technique | Information Obtained | Application Area |
| In-situ XRD | Crystal structure, phase transitions | Materials synthesis, thermal analysis |
| In-situ TEM | Morphology, crystal growth | Nanomaterial synthesis |
| In-situ Raman/IR | Molecular vibrations, chemical bonding | Reaction monitoring, phase identification |
| In-situ NMR | Local chemical environment, dynamics | Structural elucidation in solution/solid state |
| In-situ XPS | Surface composition, electronic states | Catalysis, surface science |
Deeper Theoretical Insights into Structure-Property Relationships
Theoretical and computational studies are vital for understanding the fundamental relationships between the atomic structure of this compound and its macroscopic properties. First-principles calculations, such as those based on Density Functional Theory (DFT), can provide deep insights that guide experimental work.
Areas where theoretical modeling can make significant contributions include:
Electronic Structure Calculations: To predict the band gap, density of states, and optical properties of this compound and its derivatives. This is crucial for identifying potential applications in optoelectronics. Theoretical studies on other caesium compounds, such as CsBrF4, have successfully predicted their semiconductor properties. researchgate.net
Lattice Dynamics: To understand the vibrational properties of the crystal lattice and their relationship to thermal properties and phase stability.
Molecular Dynamics (MD) Simulations: To study the behavior of this compound at interfaces or in solution, which is relevant for understanding its role in processes like froth flotation. mdpi.com
Crystal Structure Prediction: To explore possible polymorphs of this compound and predict their relative stabilities.
Table 4: Properties of this compound Investigable via Theoretical Methods
| Property | Theoretical Method | Significance |
| Crystal Structure | DFT, Crystal Structure Prediction | Understanding polymorphism and stability |
| Electronic Band Structure | DFT | Predicting conductivity and optical properties |
| Vibrational Frequencies | DFT | Interpreting Raman and IR spectra |
| Mechanical Properties | DFT | Assessing hardness and stability |
| Surface Adsorption | MD Simulations | Understanding interfacial behavior |
Comparative Studies with Other Alkali and Alkaline Earth Tartrates to Elucidate Fundamental Principles
Systematic comparative studies of this compound with other alkali (Li, Na, K, Rb) and alkaline earth (Mg, Ca, Sr, Ba) tartrates are crucial for elucidating fundamental principles of solid-state chemistry. Such studies can reveal trends in structure and properties as a function of the metal cation's size, charge, and electronegativity.
Research on alkaline earth tartrates has already demonstrated how the choice of cation (Ca, Sr, Ba) influences phase selection and thermodynamic stability. nih.govelsevierpure.com For example, hydrothermal synthesis with different forms of tartaric acid yields different crystal phases depending on the alkaline earth metal used. nih.govelsevierpure.com
A comprehensive comparative study including this compound would aim to:
Synthesize and structurally characterize a complete series of alkali metal tartrates.
Measure key physical properties, such as thermal stability, solubility, and optical properties, across the series.
Identify trends in these properties and correlate them with the fundamental properties of the cations (e.g., ionic radius, charge density).
Use computational modeling to understand the energetic differences between the various structures and explain the observed trends.
This approach will provide a deeper understanding of the role of the cation in determining the structure and properties of metal-organic compounds, which is a fundamental question in materials science.
Table 5: Comparison of Alkali and Alkaline Earth Cation Properties
| Cation | Ionic Radius (pm) | Charge Density (Charge/Radius) | Potential Influence on Tartrate Structure |
| Li⁺ | 76 | 0.0132 | Strong polarization, potential for unique coordination |
| Na⁺ | 102 | 0.0098 | Intermediate behavior |
| K⁺ | 138 | 0.0072 | Higher coordination numbers |
| Rb⁺ | 152 | 0.0066 | Similar to K⁺ and Cs⁺ |
| Cs⁺ | 167 | 0.0060 | Highest coordination number, potentially complex structures |
| Mg²⁺ | 72 | 0.0278 | Strong covalent character, hydration effects |
| Ca²⁺ | 100 | 0.0200 | Forms stable, well-defined crystal phases nih.gov |
| Sr²⁺ | 118 | 0.0169 | Intermediate between Ca²⁺ and Ba²⁺ nih.gov |
| Ba²⁺ | 135 | 0.0148 | Can form unusual framework structures nih.gov |
By systematically investigating these areas, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new advanced materials with tailored properties.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing cesium tartrate with high purity, and how can stoichiometric control be ensured?
- Methodological Answer : Synthesis typically involves reacting cesium carbonate (Cs₂CO₃) or hydroxide (CsOH) with tartaric acid (C₄H₆O₆) in aqueous solution. To ensure stoichiometric control, pH titration should be monitored to maintain a 1:1 molar ratio. Post-synthesis, recrystallization in ethanol-water mixtures improves purity. Characterization via elemental analysis (C, H, O content) and ion chromatography validates stoichiometry .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing cesium tartrate?
- Methodological Answer :
- X-ray Diffraction (XRD) : Determines crystal structure and phase purity. Compare results with ICDD databases to confirm lattice parameters .
- NMR Spectroscopy : ¹³C NMR identifies tartrate ligand coordination, while ¹³³Cs NMR probes cesium ion environments .
- FT-IR Spectroscopy : Verifies carboxylate (C=O) and hydroxyl (O-H) functional groups. Peaks at ~1600 cm⁻¹ (asymmetric COO⁻ stretch) and ~1400 cm⁻¹ (symmetric COO⁻ stretch) confirm ligand binding .
Q. How do solubility properties of cesium tartrate vary with temperature and solvent polarity, and what experimental setups are recommended for measurement?
- Methodological Answer : Use gravimetric analysis by dissolving known quantities in solvents (e.g., water, ethanol, DMSO) at controlled temperatures (e.g., 25°C, 50°C). Centrifuge suspensions to isolate undissolved solids, then dry and weigh. Solubility curves should be plotted with triplicate measurements to minimize error. Note hygroscopicity by conducting experiments in anhydrous conditions or using Karl Fischer titration for water content correction .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) for cesium tartrate across studies?
- Methodological Answer : Discrepancies may arise from variations in hydration states, pH, or counterion interactions. Validate results by:
- Cross-Validation : Compare XRD (to confirm crystal structure) with solid-state NMR.
- pH Control : Ensure consistent protonation of tartrate ligands (pH ~3–5 for dicarboxylate form).
- Reference Standards : Use internal references (e.g., TMS for NMR) and report solvent/detection parameters explicitly .
Q. What strategies optimize cesium tartrate crystallization for specific applications (e.g., nonlinear optics)?
- Methodological Answer : Tailor crystal growth via:
- Solvent Evaporation : Slow evaporation in mixed solvents (e.g., water-acetone) promotes large, defect-free crystals.
- Seeding : Introduce pre-formed microcrystals to control nucleation sites.
- Doping : Incorporate transition metals (e.g., Co²⁺) during synthesis to modify optical properties. Characterize outcomes with UV-Vis spectroscopy and second-harmonic generation (SHG) testing .
Q. How should researchers design experiments to investigate cesium tartrate’s thermal stability and decomposition pathways?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to track mass loss. Correlate decomposition steps with differential scanning calorimetry (DSC) endo/exothermic peaks.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., CO₂, H₂O).
- In Situ XRD : Monitor phase changes during heating to detect intermediate crystalline forms .
Data Analysis & Literature Review
Q. How can systematic citation searching address contradictions in existing literature on cesium tartrate’s reactivity?
- Methodological Answer : Apply the TARCiS framework:
- Backward Citation Searching : Identify seminal papers cited in conflicting studies.
- Forward Citation Searching : Use tools like Web of Science to trace newer studies building on older work.
- Iterative Screening : Prioritize studies reporting raw spectral data or replicable methods. This compensates for terminology inconsistencies (e.g., "cesium tartrate" vs. "Cs₂(C₄H₄O₆)") .
Q. What statistical approaches are recommended for comparative analysis of cesium tartrate’s properties against other alkali tartrates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
